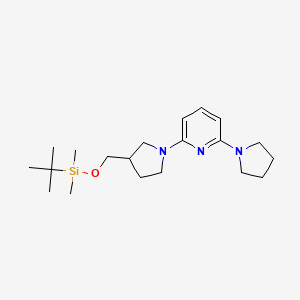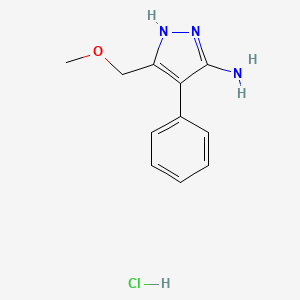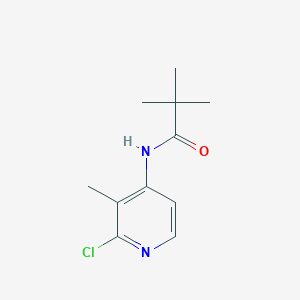![molecular formula C9H16ClN3O B1440481 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185299-06-2](/img/structure/B1440481.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles generally involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” might involve similar reactions, but the exact process could vary depending on the specific conditions and reactants used.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a cyclopentyl group and a N-methylamine group. The InChI code for this compound is 1S/C9H15N3O.ClH/c1-10-6-8-11-9 (13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents attached to the oxadiazole ring. They can undergo various reactions such as annulation reactions, desulfurization, and intramolecular rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The molecular weight of this compound is 217.7 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Roles of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole, are significant for developing new medicinal compounds for treating various diseases. Recent advancements have been made in synthesizing these derivatives and exploring their medicinal applications over the past 15 years. Researchers have developed innovative methods for synthesizing oxadiazole derivatives, highlighting their potential in creating new therapeutic species (Nayak & Poojary, 2019).
Pharmacological Applications of Oxadiazole Derivatives
Oxadiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The structural feature of oxadiazole rings facilitates effective binding with different enzymes and receptors in biological systems, leading to various bioactivities. The research emphasizes the importance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives in medicinal chemistry and pharmacology, offering insights into their therapeutic potential (Wang et al., 2022).
Metal-Ion Sensing Applications
Apart from pharmacological uses, 1,3,4-oxadiazole scaffolds find applications in designing new drugs to treat parasitic infections and as metal-ion sensors. These heterocyclic compounds' versatility extends to material science, where they serve as building blocks for fluorescent frameworks, highlighting their role in developing potential chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing (Sharma, Om, & Sharma, 2022).
Orientations Futures
Propriétés
IUPAC Name |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBREUPFOJJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)





![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)


![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)